3-Bromo-4'-chlorobenzophenone
Overview
Description
3-Bromo-4-chlorobenzophenone (BCBP) is an organic compound, belonging to the family of benzophenones, that has been used in a variety of scientific research applications. BCBP is a white, crystalline, odorless solid with a melting point of approximately 150°C. It is soluble in many organic solvents, including ethanol and acetone. BCBP has been used in a range of scientific research applications, including synthesis and reaction mechanisms, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Photoreaction Mechanisms
Research on related bromo-chlorophenols has explored their photoreaction mechanisms. A study involving 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols investigated their behaviors in low-temperature argon matrices using Fourier transform infrared spectroscopy. The study revealed that 4-bromo-2,5-cyclohexadienone is primarily produced from 2-bromophenol, with the formation of cyclopentadienylidenemethanone⋯HBr complex as a minor pathway (Akai et al., 2002).
Vibrational Spectra and Thermodynamics
Quantum chemical calculations have been performed on molecules like 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone to understand their molecular geometries, vibrational wavenumbers, and thermodynamical properties. This research provides insight into the fundamental properties of similar bromo-chlorobenzophenone compounds (Pandian et al., 2011).
Potential Anticancer Activities
A study on a novel bromophenol derivative, containing a structure similar to 3-Bromo-4'-chlorobenzophenone, showed significant anticancer activities on human lung cancer cell lines. It indicated potential pathways for developing anticancer drugs based on bromophenol derivatives (Guo et al., 2018).
Electrophilic Addition and Coupling Reactions
The use of similar bromo-benzophenone compounds in electrophilic addition and coupling reactions has been explored. For instance, the synthesis of oxoimmoniosulfides using 3-Bromo-2-phenyl-1-indenone indicates potential applications in synthetic chemistry (Timokhina et al., 2001).
Chromatographic Applications
The synthesis and characterization of related bromo-azobenzene compounds have been studied for their use as stationary phases in gas chromatography, demonstrating their utility in analytical chemistry (Baniceru et al., 1995).
Mechanism of Action
Target of Action
Benzophenones are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Benzophenones are known to interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .
Biochemical Pathways
It’s synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (i) bromide .
Result of Action
Benzophenones are generally known to have various biological effects, depending on their specific chemical structure and the biological targets they interact with .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide . This suggests that it may interact with enzymes and other biomolecules involved in these reactions.
Molecular Mechanism
It is known that the compound can be synthesized via a multi-step reaction procedure , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
properties
IUPAC Name |
(3-bromophenyl)-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHMLEPCMXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373599 | |
Record name | 3-Bromo-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75762-56-0 | |
Record name | 3-Bromo-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75762-56-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the research provide regarding the bonding nature and electronic properties of 3-bromo-4'-chlorobenzophenone?
A1: The research utilizes computational methods to investigate the vibrational energies and electronic properties of this compound. [] While the abstract doesn't specify the exact computational methods employed, it highlights that the study analyzes the molecule's vibrational frequencies, which can provide insights into the strength and nature of its chemical bonds. Additionally, the investigation of electronic properties likely involves exploring the molecule's electron distribution, dipole moment, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions with other molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.